

Z-D-Leu-OH.DCHA CAS number and molecular weight

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Compound of Interest

Compound Name: **Z-D-Leu-OH.DCHA**

Cat. No.: **B1417902**

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Technical Guide: Z-D-Leu-OH.DCHA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, applications, and handling of **Z-D-Leu-OH.DCHA** (N-Carbobenzoxy-D-leucine dicyclohexylammonium salt), a key reagent in synthetic peptide chemistry.

Core Compound Data

Z-D-Leu-OH.DCHA is a protected amino acid derivative used as a building block in the synthesis of peptides. The benzyloxycarbonyl (Z) group serves as a temporary protecting group for the amine functionality of D-leucine, preventing unwanted side reactions during peptide coupling. The dicyclohexylammonium (DCHA) salt form enhances the compound's crystallinity and improves its stability and handling characteristics.

Property	Value	Citations
CAS Number	7662-58-0	[1]
Molecular Weight	446.6 g/mol	[1]
Molecular Formula	C ₂₆ H ₄₂ N ₂ O ₄	[1]
Synonyms	N-Carbobenzoxy-D-leucine Dicyclohexylammonium Salt, Z-D-Leu-OH DCHA, Cbz-D- Leu-OH DCHA	[1]
Appearance	White to off-white solid	[2]

Applications in Peptide Synthesis

The primary application of **Z-D-Leu-OH.DCHA** is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[\[2\]](#) The Z-protecting group is favored for its stability under a range of conditions and can be removed via catalytic hydrogenation, making it a valuable tool in multi-step synthetic processes.[\[3\]](#) The incorporation of D-amino acids, such as D-leucine, into peptide sequences can enhance their bioactivity and resistance to enzymatic degradation.

Experimental Protocol: Incorporation of Z-D-Leu-OH.DCHA in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating a Z-protected amino acid, such as **Z-D-Leu-OH.DCHA**, into a peptide sequence using manual SPPS with a resin support.

Materials:

- **Z-D-Leu-OH.DCHA**
- Peptide synthesis resin (e.g., Merrifield resin) with the N-terminal amino acid of the desired peptide sequence attached
- Dichloromethane (DCM)
- Dimethylformamide (DMF)

- Diisopropylethylamine (DIEA)
- Coupling reagent (e.g., Dicyclohexylcarbodiimide - DCC)
- Deprotection reagent for the N-terminal protecting group of the resin-bound peptide (e.g., Trifluoroacetic acid - TFA for Boc-protected amines)
- Washing solvents (e.g., DCM, DMF, Methanol)

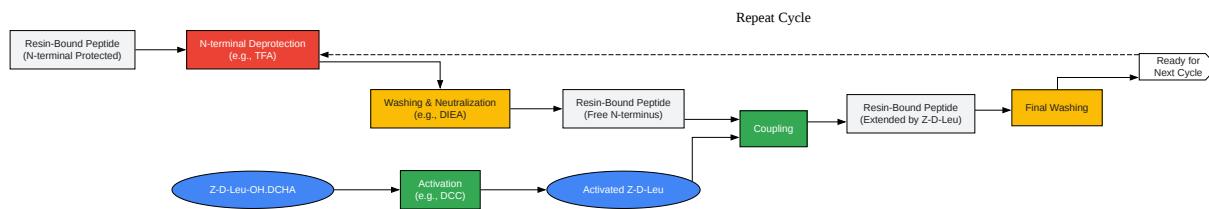
Procedure:

- Resin Swelling: Swell the resin in an appropriate solvent, such as DCM or DMF, for 30-60 minutes in a reaction vessel.
- N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Boc) from the resin-bound peptide by treating it with a solution of TFA in DCM. Wash the resin thoroughly with DCM and DMF to remove residual TFA and byproducts.
- Neutralization: Neutralize the resulting ammonium salt on the resin by washing with a solution of DIEA in DCM or DMF. This generates a free amine at the N-terminus of the growing peptide chain, ready for coupling.
- Activation of **Z-D-Leu-OH.DCHA**: In a separate vial, dissolve **Z-D-Leu-OH.DCHA** and a coupling reagent (e.g., DCC) in an appropriate solvent like DCM or DMF. Allow the activation to proceed for a few minutes.
- Coupling: Add the activated Z-D-Leu-OH solution to the reaction vessel containing the neutralized resin. Gently agitate the mixture for 1-2 hours to allow the coupling reaction to go to completion.
- Washing: After the coupling reaction, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.
- Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

- Final Cleavage and Z-group Removal: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the Z-protecting group, along with other side-chain protecting groups, is removed. The Z-group is typically cleaved by catalytic hydrogenation (H_2/Pd).[3]

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages in the solid-phase peptide synthesis cycle involving the coupling of **Z-D-Leu-OH.DCHA**.



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Caption: Workflow for the incorporation of **Z-D-Leu-OH.DCHA** in SPPS.

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